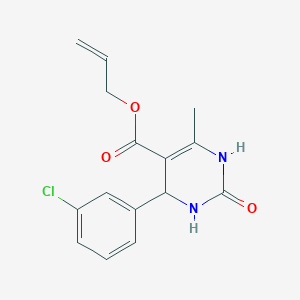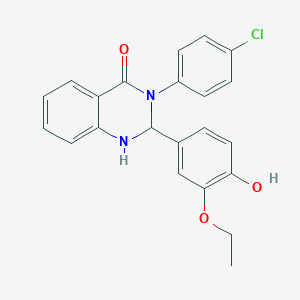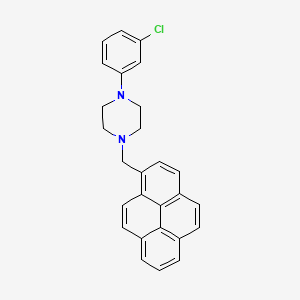
1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine, also known as CPP, is a chemical compound that has been widely used in scientific research. It is a derivative of piperazine and is known for its ability to bind to various receptors in the central nervous system. CPP has been extensively studied for its potential use in treating a variety of neurological and psychiatric disorders.
Mécanisme D'action
1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine acts as a competitive antagonist at the NMDA receptor, blocking the binding of the neurotransmitter glutamate. This results in a decrease in the activity of the receptor, which can have a variety of effects on neuronal function. 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine has also been shown to modulate the activity of other receptors in the central nervous system, including the dopamine receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine depend on the specific receptor it is acting on. In general, 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine has been shown to have a variety of effects on neuronal function, including changes in synaptic plasticity and neurotransmitter release. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the function of specific receptors in the central nervous system. However, one limitation of using 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine is that it can have off-target effects on other receptors, which can complicate data interpretation.
Orientations Futures
There are many potential future directions for research on 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine. One area of interest is the development of more selective compounds that target specific receptors in the central nervous system. Another area of interest is the use of 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine and related compounds in the treatment of neurological and psychiatric disorders. Finally, there is ongoing research into the biochemical and physiological effects of 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine, which may lead to a better understanding of its mechanisms of action.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 1-pyrenylmethyl chloride. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine has been used extensively in scientific research to study the function of various receptors in the central nervous system. It has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine has also been used to study the function of the dopamine receptor, which is involved in reward and motivation.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-(pyren-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2/c28-23-5-2-6-24(17-23)30-15-13-29(14-16-30)18-22-10-9-21-8-7-19-3-1-4-20-11-12-25(22)27(21)26(19)20/h1-12,17H,13-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAAJIQPCFPDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=CC(=CC=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(pyren-1-ylmethyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-methyl-5-(pyrrolidin-1-ylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5214116.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-methyl-2-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214122.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5214127.png)
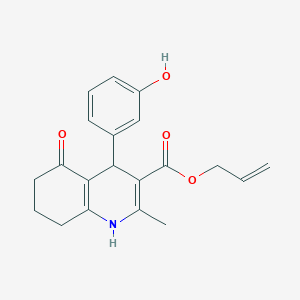
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5214134.png)

![3-[(2,4-dinitrophenyl)(methyl)amino]propanenitrile](/img/structure/B5214150.png)
![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5214167.png)
![1-(4-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5214176.png)
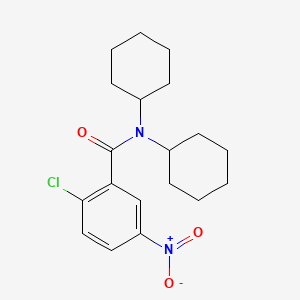
![11-(4-hydroxy-3-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5214185.png)
![methyl 4-(4-{[(2-hydroxyethyl)(2-thienylmethyl)amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5214189.png)
